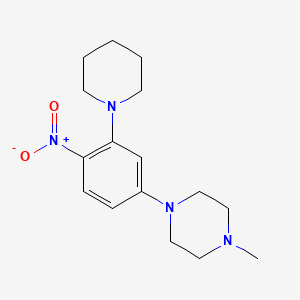

1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine

Übersicht

Beschreibung

1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine (MNP) is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is an organonitrogen compound with a molecular formula of C11H17N3O2 and a molecular weight of 229.27 g/mol. MNP is a white crystalline powder with a melting point of 60-61 ˚C and a boiling point of 212 ˚C. It is soluble in water and ethanol, and is insoluble in diethyl ether and chloroform.

Wissenschaftliche Forschungsanwendungen

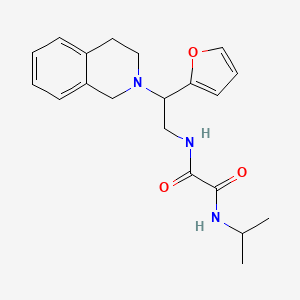

Inhibitors of Soluble Epoxide Hydrolase

1-Methyl-4-(4-nitro-3-piperidin-1-yl-phenyl)-piperazine compounds have been explored as inhibitors of soluble epoxide hydrolase, as seen in a study involving the triazine heterocycle as a critical functional group for high potency and P450 selectivity. These compounds can serve as tool compounds for in vivo investigations and have shown effects on serum biomarkers, indicating robust in vivo target engagement and suitability for various disease models (Thalji et al., 2013).

Dopaminergic Ligands

Another application involves the synthesis of substituted piperazines for use as probes in mapping the dopamine D2 receptor. These compounds have been evaluated for their affinity toward D2DAR in vitro, with docking analysis and molecular dynamic simulation performed to establish their interaction modes with D2DAR (Penjišević et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds, like 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, has been analyzed. Studies on piperazine rings in these compounds reveal their conformations and interactions, which are crucial for understanding their chemical behavior and potential applications (Velmurugan et al., 1994).

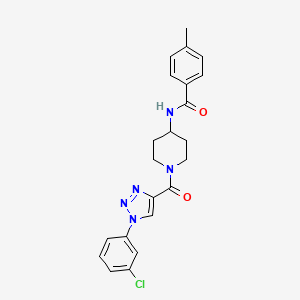

Anticancer Activity

These compounds have also been investigated for their potential anticancer activities. For example, specific 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, as evaluated using various methods like the XTT method and flow cytometric analysis (Yurttaş et al., 2014).

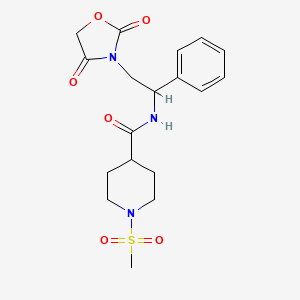

Antibacterial and Biofilm Inhibition

Novel compounds featuring piperazine linkers have been synthesized and studied for their in-vitro antibacterial and cytotoxic activities. Some derivatives have shown significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential use in combating bacterial infections (Mekky et al., 2020).

Antileukemic Activity

Derivatives of piperazine have been synthesized and evaluated for their antiproliferative activity, particularly against human leukemia cells. Variations in the piperazine structure have led to compounds with significant anticancer effects, offering a pathway to potential antileukemic agents (Vinaya et al., 2011).

Eigenschaften

IUPAC Name |

1-methyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c1-17-9-11-18(12-10-17)14-5-6-15(20(21)22)16(13-14)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFTZIAMCCNALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2777237.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)

![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)

![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)